1-(3-Bromo-2-fluorophenyl)piperazine
Description
1-(3-Bromo-2-fluorophenyl)piperazine is a halogenated arylpiperazine derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring. This substitution pattern confers unique electronic and steric properties, influencing its pharmacological and physicochemical behavior. Piperazine derivatives are widely studied for their diverse biological activities, including psychoactive, anticancer, and antimicrobial effects, often mediated by interactions with serotonin (5-HT) receptors, enzyme inhibition, or DNA binding .
Properties
Molecular Formula |
C10H12BrFN2 |
|---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrFN2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
InChI Key |
SMRVQIOXRXRSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2-fluorophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-fluoroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Analogues and Substituent Effects
The pharmacological profile of arylpiperazines is highly dependent on the nature and position of aromatic substituents. Key analogues include:
Substituent Trends :
Pharmacological Activity
Serotonergic Receptor Interactions
- This compound : Predicted to exhibit mixed 5-HT1A/1B affinity due to dual halogenation, similar to TFMPP but with altered selectivity due to fluorine’s steric effects .
- TFMPP : 65-fold selectivity for 5-HT1B over 5-HT1A; suppresses locomotor activity via 5-HT1B/1C activation .
- 3,4-CFPP : Likely shares psychoactive properties with TFMPP but with reduced potency due to chloro substitution .
Anticancer and Antimicrobial Activity
Metabolic Stability and Degradation
- N-Dealkylation : Common metabolic pathway for arylpiperazines, generating 1-aryl-piperazines. CYP3A4 and CYP2D6 polymorphisms significantly affect metabolite-to-parent ratios .
- Oxidative Transformation: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated dealkylation and hydroxylation . For this compound, bromine’s electron-withdrawing effects may slow oxidation compared to chloro analogues.
Key Research Findings and Trends
Receptor Selectivity : 3-Substituted derivatives (e.g., TFMPP, 3,4-CFPP) show higher 5-HT1B affinity than 2- or 4-substituted analogues .
Psychoactive vs. Therapeutic Effects : Bromine and fluorine substitutions balance receptor affinity and metabolic stability, making this compound a candidate for further psychoactive or anticancer studies .
Structural Characterization : Spectroscopic studies (FT-IR, NMR) confirm that halogen position dictates conformational stability and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
